N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline
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Overview
Description
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a dimethylaniline moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline typically involves the formation of the triazolopyridine core followed by the introduction of the dimethylaniline group. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Halogenating agents, nucleophiles, and bases are often employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Shares the triazolopyridine core but lacks the dimethylaniline group.
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate: Contains a similar triazolopyridine structure with different substituents.
Uniqueness
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline moiety, which can enhance its electronic properties and reactivity. This structural feature can lead to distinct biological activities and applications compared to other triazolopyridine derivatives .
Properties
CAS No. |
62073-32-9 |
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Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-(triazolo[4,5-b]pyridin-3-yl)aniline |
InChI |
InChI=1S/C13H13N5/c1-17(2)11-7-3-4-8-12(11)18-13-10(15-16-18)6-5-9-14-13/h3-9H,1-2H3 |
InChI Key |
TZQCUNLUVHNIBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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